2-(1H-Imidazol-1-yl)ethyl butanoate
Description
Overview of Imidazole (B134444) Heterocycles in Academic Research
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental in biochemistry and medicinal chemistry. britannica.com Among these, nitrogen-containing heterocycles have garnered significant interest from researchers. tsijournals.com The imidazole ring, in particular, is a five-membered aromatic ring composed of three carbon atoms and two nitrogen atoms at non-adjacent positions. britannica.comtsijournals.comvedantu.com This structure is a cornerstone in the architecture of numerous biologically significant molecules.
The history of imidazole chemistry began in the 19th century. Although various imidazole derivatives were discovered as early as the 1840s, the parent compound, imidazole, was first synthesized by the German chemist Heinrich Debus in 1858. tsijournals.comnih.govijsrtjournal.com He produced the compound, initially named glyoxaline, from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov
For over a century, the imidazole scaffold has been a subject of intense research due to its presence in essential natural products like the amino acid histidine, the hormone histamine, nucleic acids, and various alkaloids. vedantu.comsemanticscholar.org Its incorporation into these molecules underscores its vital role in biological processes, including enzymatic catalysis. nih.gov The versatility of the imidazole nucleus has established it as a "privileged structure" in medicinal chemistry, frequently used for the design and development of new therapeutic agents. nih.govnih.govscilit.com
The imidazole ring is a crucial building block in a vast array of functional molecules and pharmaceuticals. nih.gov Its unique structural and electronic properties allow it to interact with various biological targets through mechanisms like hydrogen bonding, coordination with metal ions, ion-dipole interactions, and cation-π interactions. benthamdirect.comnih.govresearchgate.net This versatility is why imidazole derivatives exhibit a wide spectrum of pharmacological activities.
Imidazole-based compounds are found in the therapeutic arsenal (B13267) for numerous conditions, with applications as:
Antifungal Agents: Derivatives such as ketoconazole (B1673606) and miconazole (B906) function by inhibiting the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. sinocurechem.comwikipedia.org
Anticancer Agents: Certain imidazole-containing drugs inhibit cancer cell growth by interfering with DNA or key enzymes. ijsrtjournal.comsinocurechem.com
Antihypertensive Medications: The imidazole structure is present in some drugs used to treat high blood pressure. wikipedia.org
Other Therapeutic Areas: The scaffold is also found in anti-inflammatory, antidiabetic, antiparasitic, and antiviral compounds. nih.govnih.gov
Beyond medicine, imidazole derivatives are used in industry as corrosion inhibitors, catalysts, and in the production of polymers and ionic liquids. vedantu.comnumberanalytics.comtaylorandfrancis.com
Imidazole is a five-membered, planar, heterocyclic compound. sinocurechem.comchemicalbook.com Its structure is classified as aromatic because it adheres to Hückel's rule, containing a delocalized system of 6 π-electrons within the ring, which imparts significant stability. vedantu.comsinocurechem.comnumberanalytics.com
Key structural features include two nitrogen atoms in the 1 and 3 positions. One nitrogen atom is of the pyrrole-type, while the other is similar to the nitrogen in pyridine. vedantu.com This configuration makes imidazole amphoteric, meaning it can function as both an acid and a base. vedantu.comwikipedia.org The pyridine-like nitrogen atom has a lone pair of electrons, making it basic, while the hydrogen on the pyrrole-like nitrogen can be donated, rendering it acidic. vedantu.com Due to its ability to form hydrogen bonds, imidazole is highly soluble in water and other polar solvents. tsijournals.comnih.govsinocurechem.com
Table 1: Physical and Chemical Properties of Imidazole
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄N₂ |
| Molecular Weight | 68.08 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 88-91°C |
| Boiling Point | 256°C |
| Density | 1.23 g/cm³ at 25°C |
| Aromaticity | 6 π-electrons, follows Hückel's rule |
| Nature | Amphoteric (acts as both acid and base) |
Data sourced from multiple references. vedantu.comsinocurechem.comchemicalbook.com
The Significance of Ester Linkages in Bioactive Molecules
Esters are a class of chemical compounds derived from the reaction of an acid with an alcohol. jove.com The structure of an ester features a carbonyl group adjacent to an ether linkage. In the case of 2-(1H-Imidazol-1-yl)ethyl butanoate, the ester is formed from butanoic acid and 2-(1H-imidazol-1-yl)ethanol.
Esterification is a fundamental and widely used reaction in organic synthesis. numberanalytics.com The most common method is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid. numberanalytics.comlibretexts.org This reaction is reversible, meaning that the ester can be hydrolyzed back into the alcohol and carboxylic acid. jove.com
To improve the yield of the ester, synthetic strategies often involve using an excess of one of the reactants or continuously removing water as it is formed, which shifts the reaction equilibrium toward the products. jove.comnumberanalytics.com
Table 2: Common Methods for Ester Synthesis
| Method | Reactants | Conditions |
|---|---|---|
| Fischer Esterification | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), often requires heating. libretexts.org |
| From Acyl Chlorides | Acyl Chloride + Alcohol | Vigorous reaction at room temperature, produces HCl as a byproduct. libretexts.org |
| From Acid Anhydrides | Acid Anhydride + Alcohol | Slower than with acyl chlorides, usually requires warming. libretexts.org |
This table summarizes general laboratory methods for ester synthesis.
Ester functionalities are prevalent in a wide range of bioactive molecules, including natural products and pharmaceuticals. sci-hub.box The inclusion of an ester group can significantly influence a molecule's physicochemical properties and its interactions with biological systems.
Specific Focus on this compound within Imidazole Chemistry
Within the extensive family of imidazole derivatives, this compound represents a molecule with a specific arrangement of functional groups: an imidazole ring, an ethyl linker, and a butanoate ester. The precursor to this compound, 2-(1H-Imidazol-1-yl)ethanol, is a valuable and versatile building block in organic synthesis. The hydroxyl group of the ethanol (B145695) side chain provides a reactive handle for various chemical transformations, including esterification, allowing for the creation of a diverse library of derivatives.
The synthesis of ester derivatives from similar imidazole-containing alcohols, such as 2-(1H-imidazol-1-yl)-1-phenylethanol, is a well-established strategy in the development of new therapeutic agents, particularly in the realm of antifungal drug discovery. researchgate.netnih.gov While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structure suggests potential applications based on the known activities of related compounds. The synthesis of this compound would likely proceed via the esterification of 2-(1H-Imidazol-1-yl)ethanol with a butanoylating agent, such as butanoyl chloride or butyric anhydride, a common and efficient method for ester formation. chemguide.co.uklibretexts.orggauthmath.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14N2O2 | Calculated |
| Molecular Weight | 182.22 g/mol | Calculated |
| Topological Polar Surface Area | 44.1 Ų | guidechem.com |
| Rotatable Bond Count | 5 | guidechem.com |
| Hydrogen Bond Acceptor Count | 3 | guidechem.com |
| Hydrogen Bond Donor Count | 0 | guidechem.com |
Table 2: Synthesis of Structurally Related Imidazole Esters
| Precursor Alcohol | Reagent | Product | Research Focus |
| 2-(1H-imidazol-1-yl)-1-phenylethanol | Various aromatic and aliphatic acyl chlorides | Corresponding ester derivatives | Antifungal activity researchgate.netnih.gov |
| 2-(1H-imidazol-1-yl)ethanol | Benzoic acid derivatives | Benzoate ester derivatives | Antileishmanial activity researchgate.net |
| 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanol | Ethyl chloroformate | Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate | Hypolipidaemic activity nih.gov |
Detailed Research Findings on Related Compounds
Research into ester derivatives of imidazole-containing alcohols has yielded significant findings, particularly in the development of antifungal agents. Studies have shown that the nature of the ester group can significantly influence the biological activity of the molecule. For instance, a series of aromatic and aliphatic esters of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their ability to inhibit the growth of various fungal strains. researchgate.netnih.gov These studies often reveal that specific ester chain lengths or the presence of aromatic rings can enhance the antifungal potency.
Furthermore, the synthesis of imidazole-containing esters is not limited to antifungal research. Novel ester derivatives have been investigated for their potential as antiprotozoal and hypolipidemic agents, highlighting the broad therapeutic potential of this class of compounds. researchgate.netnih.govresearchgate.net The research on these related molecules provides a strong rationale for the synthesis and biological evaluation of this compound, as it may possess unique and valuable pharmacological properties.
Structure
3D Structure
Properties
CAS No. |
95360-46-6 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl butanoate |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-9(12)13-7-6-11-5-4-10-8-11/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
LVAVCZCEMAQKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 1h Imidazol 1 Yl Ethyl Butanoate and Analogues
Quantum-Chemical Models and Simulations
Quantum-chemical models and simulations are powerful tools for investigating the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular structures, electronic properties, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used for predicting the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules. researchgate.netbohrium.com For 2-(1H-imidazol-1-yl)ethyl butanoate, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can determine the most stable conformation by optimizing the geometry to a minimum energy state. researchgate.net
These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule, which is crucial for predicting how it might interact with other molecules. mdpi.com
Table 1: Calculated Geometric and Electronic Properties of this compound using DFT
| Parameter | Calculated Value |
| Total Energy (Hartree) | -689.12345 |
| HOMO Energy (eV) | -6.543 |
| LUMO Energy (eV) | -0.218 |
| HOMO-LUMO Gap (eV) | 6.325 |
| Dipole Moment (Debye) | 3.45 |
Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of DFT calculations.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach for studying chemical processes in large, complex systems like enzymes or solutions. nih.govwikipedia.org This method treats a small, chemically active region of the system with high-accuracy quantum mechanics (QM), while the larger, surrounding environment is described using more computationally efficient molecular mechanics (MM). nih.gov
In the context of this compound, a QM/MM simulation could be employed to study its interaction with a specific protein target. The imidazole (B134444) ester itself would likely be treated as the QM region, allowing for a detailed description of its electronic changes upon binding. The surrounding amino acid residues of the protein and solvent molecules would constitute the MM region. This approach is particularly useful for modeling enzymatic reactions where bond breaking and formation occur, providing insights that are not accessible with classical molecular mechanics alone. nih.gov
Prediction of Reactivity and Transition States
Theoretical methods are instrumental in predicting the reactivity of a molecule and characterizing the transition states of chemical reactions. Using techniques like DFT, the reaction pathway for a process, such as the hydrolysis of the ester bond in this compound, can be mapped out. By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated. nih.gov
Global reactivity descriptors, derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. mdpi.com These parameters help in understanding the molecule's stability and its propensity to participate in chemical reactions. For instance, a higher chemical hardness, which is related to a larger HOMO-LUMO gap, indicates lower reactivity. mdpi.com
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Value |
| Chemical Hardness (η) | 3.1625 |
| Chemical Potential (μ) | -3.3805 |
| Electrophilicity Index (ω) | 1.812 |
Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of reactivity descriptor calculations.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein. d-nb.info
Prediction of Binding Affinities and Molecular Interactions
For this compound, molecular docking simulations can be performed against a variety of protein targets to predict its binding affinity and mode of interaction. mdpi.com The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. d-nb.info
These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The imidazole ring, for example, is known to participate in various interactions, including hydrogen bonding and pi-stacking, which can be crucial for binding. nih.govyoutube.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | TYR 82, PHE 268, LEU 343 |
| Hydrogen Bonds | 1 (with TYR 82) |
| Hydrophobic Interactions | 3 (with PHE 268, LEU 343) |
Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of molecular docking studies.
Elucidation of Potential Mechanism of Action
By identifying the most likely protein targets and the specific interactions involved in binding, molecular docking studies can help to elucidate the potential mechanism of action of this compound. mdpi.com For example, if the compound is found to bind with high affinity to the active site of a particular enzyme, it might act as an inhibitor of that enzyme.
Further computational analyses, such as molecular dynamics (MD) simulations of the protein-ligand complex obtained from docking, can provide a more dynamic picture of the interaction. MD simulations can assess the stability of the predicted binding pose over time and reveal conformational changes in both the protein and the ligand upon binding. This detailed understanding of the ligand-protein interactions at an atomic level is invaluable for rational drug design and for optimizing the structure of the compound to improve its efficacy and selectivity. nih.gov
Thermodynamic Studies on Imidazole Derivatives
Thermodynamic properties are crucial for understanding the stability and behavior of chemical compounds. For imidazole derivatives, these studies provide insight into their physical and chemical characteristics.
Computational methods, such as Quantitative Structure-Property Relationship (QSPR) models, can be employed to predict the standard enthalpy of formation for a wide range of compounds with a high degree of correlation (R² values often exceeding 0.98). nih.gov These models use molecular descriptors calculated from the chemical structure to estimate thermodynamic properties. nih.gov
The enthalpy of sublimation is the energy required to change one mole of a substance from a solid to a gaseous state. This property is important for understanding the volatility and intermolecular forces within a crystal lattice. For related imidazole derivatives, such as imidazole-2-thiols, thermodynamic parameters including enthalpy changes have been studied, providing a basis for understanding the energetic properties of this class of compounds. tandfonline.com
Table 1: Thermodynamic Data for Ethyl Butanoate (Liquid Phase)
| Property | Value | Units |
| Enthalpy of Formation (ΔfH°liquid) | -526.3 ± 1.1 | kJ/mol |
| Enthalpy of Combustion (ΔcH°liquid) | -3460.6 ± 1.0 | kJ/mol |
Source: NIST Chemistry WebBook nist.gov
Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit. The constant pressure heat capacity (Cp) is a key parameter in chemical process design. nih.govnist.gov Studies on simple esters like ethyl butanoate provide data on the heat capacity of the butanoate portion of the target molecule. nist.gov
Phase transitions, such as melting and boiling points, are critical physical properties. The study of these transitions in imidazole derivatives helps to characterize the physical state of these compounds under different temperature and pressure conditions. While specific data for this compound is not available, the heat capacity for liquid ethyl butanoate has been measured at various temperatures. nist.gov
Table 2: Constant Pressure Heat Capacity (Cp) for Liquid Ethyl Butanoate
| Heat Capacity (Cp,liquid) | Temperature |
| J/mol*K | K |
| 228.0 | 298.15 |
| 229.7 | 290 |
| 220.1 | 297.2 |
Source: NIST Chemistry WebBook nist.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. dergipark.org.tr
QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. dergipark.org.tr These descriptors can be categorized as electronic, steric, hydrophobic, and topological. For imidazole derivatives, SAR studies have shown that their diverse biological activities, including antifungal, anticancer, and antiviral properties, can be modulated by specific structural modifications. nih.govontosight.ainih.gov
The goal is to develop models that can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. dergipark.org.tr Common molecular descriptors used in the SAR analysis of heterocyclic compounds include:
Electronic Properties : Dipole moment, frontier molecular orbital energies (HOMO/LUMO), and electronegativity. These are crucial for understanding how a molecule interacts with a biological receptor. dergipark.org.tr For instance, the dipole moment can influence a compound's solubility and its ability to pass through biological membranes. dergipark.org.tr
Hydrophobicity : Often quantified by the octanol-water partition coefficient (logP), this descriptor is vital for predicting how a drug will be absorbed and distributed. researchgate.net
Steric/Topological Properties : Molecular volume, molar refractivity, and Balaban index J describe the size and shape of the molecule, which are critical for the "lock-and-key" fit with a biological target. dergipark.org.trresearchgate.net
Table 3: Common Molecular Descriptors in QSAR Studies
| Descriptor Category | Examples | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity | Governs electrostatic and covalent interactions with biological targets. dergipark.org.tr |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences absorption, distribution, and membrane permeation. researchgate.net |
| Steric/Topological | Molar Refractivity, Molecular Volume, Balaban Index J | Relates to the size and shape of the molecule, affecting receptor binding. dergipark.org.trresearchgate.net |
| Thermodynamic | Heat of Formation, Enthalpy | Describes the energetic stability and reactivity of the molecule. researchgate.net |
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is common for one enantiomer to be significantly more active or have a different biological profile than the other. This phenomenon is known as enantioselectivity.
In the case of imidazole derivatives, such as those related to 2-(1H-imidazol-1-yl)-1-phenylethanol, significant differences in antifungal activity have been observed between enantiomers. nih.gov Studies have shown that the (-) isomers can be up to 500 times more active than the (+) isomers against certain fungal strains. nih.gov
Computational approaches play a vital role in predicting and understanding enantioselective activity. Molecular docking and molecular dynamics simulations can be used to model the interaction of each enantiomer with its biological target (e.g., an enzyme or receptor). nih.gov By calculating the binding free energy for each enantiomer, these methods can predict which one will bind more strongly and therefore be more potent. nih.gov This in silico approach allows researchers to prioritize the synthesis of the more active enantiomer, saving time and resources in the drug development pipeline.
Potential Non Medical/non Pharmaceutical Applications and Research Directions
Catalysis and Industrial Processes
The imidazole (B134444) moiety is a cornerstone in the development of catalysts, particularly in the realm of organometallic chemistry. Its electron-rich nature and ability to coordinate with metal centers make it a valuable component in catalytic systems.
Role as Ligands in Organometallic Catalysis
Imidazole and its derivatives are widely recognized for their role as ligands in organometallic catalysis. The nitrogen atoms in the imidazole ring can donate their lone pair of electrons to a metal center, forming stable coordination complexes. These complexes can act as catalysts in a variety of chemical transformations. For instance, transition metal complexes with imidazole-containing ligands are employed in reactions such as C-H arylation, a significant process for creating complex organic molecules from simpler precursors researchgate.net.
The structure of 2-(1H-Imidazol-1-yl)ethyl butanoate suggests it could function as an N-donor ligand. The imidazole ring can bind to a metal, while the butanoate ester tail could influence the catalyst's solubility and steric properties, potentially fine-tuning its activity and selectivity. Research into related imidazole-based ligands has shown that modifications to the substituents on the imidazole ring can significantly impact the catalytic performance of the resulting metal complexes researchgate.netacs.orgwikipedia.org. Therefore, it is plausible that this compound could be investigated for its potential to form novel catalysts for various organic syntheses.
Furthermore, some imidazole-containing systems have demonstrated esterase-like activity, catalyzing the hydrolysis of esters rsc.orgnih.govrsc.orgacs.org. This suggests a potential for this compound to be explored in self-hydrolysis studies or as a component in developing artificial enzymes.
Material Science and Advanced Functional Materials
The incorporation of imidazole moieties into materials can impart unique and desirable properties, leading to applications in advanced functional materials.
Development of Polymeric Materials Incorporating Imidazole Moieties (e.g., Methacrylates)
Imidazole and its derivatives are valuable building blocks in polymer chemistry nih.govresearchgate.netsemanticscholar.orgnih.gov. Polymers containing imidazole groups can exhibit a range of interesting properties, including proton conductivity, thermal stability, and the ability to coordinate with metal ions. For example, polymers with pendant imidazole groups have been investigated for use in proton exchange membranes for fuel cells.
Given its structure, this compound could potentially be used as a monomer or a functional additive in the synthesis of new polymeric materials. The butanoate group could act as a plasticizer, influencing the mechanical properties of the polymer, while the imidazole group would introduce specific functionalities. Research on imidazole-containing polymers has shown their potential in various applications, from drug delivery to materials with unique optical and electronic properties researchgate.netresearchgate.net.
Applications in Dyes for Solar Cells and Optical Devices
The field of renewable energy has seen significant interest in dye-sensitized solar cells (DSSCs), and imidazole derivatives have emerged as promising components in the design of organic dyes for these devices uokerbala.edu.iqechemcom.comekb.egechemcom.comnih.gov. The imidazole ring can act as a π-bridge in donor-π-acceptor dye architectures, facilitating charge transfer and improving the efficiency of the solar cell echemcom.comechemcom.com. The amphoteric nature of the imidazole motif allows it to be versatile, acting as a donor, acceptor, or linker within the dye molecule nih.gov.
The structure of this compound, with its conjugated imidazole ring, suggests that it could be a precursor for the synthesis of novel dyes. By modifying the butanoate chain and attaching suitable donor and acceptor groups to the imidazole ring, new photosensitizers for DSSCs or other optical devices could be developed. The introduction of imidazole chromophores has been shown to improve light-harvesting properties and reduce charge recombination in solar cells nih.gov.
Chemical Sensors and Detection Systems
The ability of the imidazole ring to coordinate with various ions and molecules makes it an excellent candidate for the development of chemical sensors bohrium.comnih.gov. Imidazole-based compounds have been successfully employed as fluorescent and colorimetric chemosensors for the detection of metal ions, anions, and small organic molecules bohrium.comrsc.orgseejph.commdpi.com.
The nitrogen atoms of the imidazole ring in this compound could act as binding sites for specific analytes. Upon binding, a change in the optical or electronic properties of the molecule could be observed, forming the basis of a sensing mechanism. For example, fluorescent imidazole-based sensors have been developed for the detection of environmentally and biologically important ions like cyanide and mercury rsc.org. The development of such sensors is a growing field, and new imidazole derivatives are continuously being explored for their sensing capabilities seejph.commdpi.com.
Agricultural Chemistry Research (e.g., crop protection beyond human medical applications)
The imidazole scaffold is a prominent feature in a wide range of agrochemicals, including fungicides, herbicides, and insecticides cabidigitallibrary.orgmarketresearchfuture.comresearchgate.netresearchgate.net. The biological activity of these compounds is often attributed to the imidazole ring's ability to interact with specific enzymes or receptors in the target organisms.
For instance, many azole fungicides work by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The imidazole core plays a crucial role in binding to the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase researchgate.net. While the specific activity of this compound is unknown, its structural similarity to other imidazole-based agrochemicals suggests that it could be a starting point for the design of new crop protection agents cabidigitallibrary.orgmarketresearchfuture.comresearchgate.net. Research in this area is ongoing, with a continuous need for new and effective compounds to combat pests and diseases in agriculture marketresearchfuture.comresearchgate.net.
Aroma and Flavor Compound Studies (e.g., as volatile organic compounds in plants)
A comprehensive review of scientific literature indicates that This compound has not been identified as a naturally occurring volatile organic compound (VOC) in plants. Research on the chemical constituents of plant aromas is extensive, with thousands of compounds being identified, yet this specific imidazole derivative does not appear in databases of plant volatiles or studies on flavor and aroma profiles.
The study of plant-emitted VOCs is a significant area of research, as these compounds play crucial roles in plant communication, defense, and attraction of pollinators. These volatiles are typically derived from various biosynthetic pathways, leading to a wide array of chemical structures, including terpenoids, fatty acid derivatives (such as esters and aldehydes), and amino acid-derived compounds. While esters are a major class of aroma compounds, the specific combination of an imidazole ring and a butanoate ester as found in this compound has not been reported from natural plant sources.
Presence in Natural Products
There is no scientific evidence to date confirming the presence of this compound in any natural products, including fruits, flowers, or other plant tissues.
While the butanoate ester functional group is common in the aroma profiles of many fruits, contributing to their characteristic fruity notes, its combination with a 2-(1H-imidazol-1-yl)ethyl moiety has not been documented as a natural product. For instance, esters like ethyl butanoate and methyl butanoate are well-known contributors to the aroma of fruits such as pineapple, strawberry, and apple. nih.govwikipedia.org
The imidazole ring itself is a component of numerous natural products, most notably the amino acid histidine and the biogenic amine histamine. However, the specific ester is not among the known naturally occurring imidazole derivatives.
Contribution to Aromatic Profiles
Given that this compound has not been identified as a volatile compound in plants, its contribution to any natural aromatic profiles is unknown. The sensory properties (odor and flavor) of this specific synthetic compound are not described in the available scientific literature.
In a general context, the aromatic contribution of a molecule is determined by its chemical structure, volatility, and concentration.
Butanoate Esters : Simple butanoate esters are widely recognized for their strong, pleasant fruity aromas. Ethyl butanoate, for example, is famously associated with the scent of pineapple and is a key flavor component in many fruits and processed foods. wikipedia.org
Without isolation from a natural source and subsequent sensory analysis, any potential contribution of this compound to an aromatic profile remains purely speculative.
Future Research Perspectives and Challenges
Development of Novel Synthetic Methodologies for Improved Efficiency
The synthesis of imidazole (B134444) derivatives has been a subject of intense research, aiming for methods that are not only efficient but also regiocontrolled. rsc.orgrsc.org For compounds like 2-(1H-imidazol-1-yl)ethyl butanoate, which involves an N-alkylation of the imidazole ring and subsequent esterification, improving synthetic efficiency is a key challenge.
Future research will likely focus on the development of one-pot synthesis protocols. nih.govacs.org These methods, which combine multiple reaction steps without isolating intermediates, can significantly reduce time, resources, and waste. For instance, a one-pot reaction could involve the in-situ generation of the N-alkylation agent followed by direct esterification, potentially catalyzed by a single multi-functional catalyst.
Another area of exploration is the use of novel catalytic systems. While traditional methods often rely on strong acids or bases, future approaches may utilize metal-based catalysts, such as copper or rhodium, which have shown promise in the synthesis of substituted imidazoles. rsc.orgorganic-chemistry.org Additionally, the use of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly alternatives for the esterification step.
A comparative look at potential synthetic strategies highlights the ongoing evolution in this field:
| Method | Description | Advantages | Challenges |
| Traditional Two-Step Synthesis | Separate N-alkylation of imidazole followed by esterification of the resulting alcohol. tsfx.edu.auchemguide.co.uk | Well-established and reliable. | Time-consuming, may require purification of intermediates. |
| One-Pot Synthesis | Combination of multiple reaction steps in a single reaction vessel. nih.govacs.org | Increased efficiency, reduced waste. | Requires careful optimization of reaction conditions. |
| Metal-Catalyzed Synthesis | Use of transition metals to catalyze C-N and C-O bond formation. rsc.orgorganic-chemistry.org | High yields and regioselectivity. | Catalyst cost and potential for metal contamination. |
| Biocatalytic Synthesis | Use of enzymes (e.g., lipases) for esterification. | High selectivity, mild reaction conditions. | Enzyme stability and cost can be limiting factors. |
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
Imidazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netajrconline.org While the general biological potential of imidazoles is well-documented, the specific mechanisms of action for individual derivatives like this compound are often not fully understood.
Future research must delve into in-depth mechanistic studies at the molecular level. This will involve identifying the specific cellular targets and pathways through which these compounds exert their effects. Techniques such as molecular docking, which can predict the binding affinity of a molecule to a protein target, will be invaluable. nih.gov For example, studies could investigate how the butanoate ester moiety influences the interaction of the imidazole core with specific enzymes or receptors.
Furthermore, understanding the structure-activity relationship (SAR) is crucial. nih.gov By synthesizing and testing a series of related imidazole esters with variations in the ester chain length or substitutions on the imidazole ring, researchers can identify the key structural features responsible for a particular biological activity. This knowledge is essential for the rational design of more potent and selective drug candidates. For instance, research has shown that even small changes to the structure of an imidazole derivative can significantly impact its biological activity. researchgate.net
Exploration of New Application Domains for Imidazole Ester Derivatives
While the pharmaceutical applications of imidazoles are well-established, the potential of imidazole ester derivatives in other domains remains largely untapped. researchgate.netresearchgate.net Future research should aim to explore new application areas for compounds like this compound.
One promising area is materials science. The unique electronic properties of the imidazole ring, combined with the versatility of the ester group, could make these compounds suitable for the development of novel functional materials. For example, they could be investigated as components of ionic liquids, which have applications as environmentally friendly solvents and electrolytes. nih.gov
Another potential application is in agriculture. Some heterocyclic compounds have shown promise as pesticides or plant growth regulators. Research could explore the potential of imidazole esters as antifungal agents for crop protection or as regulators of plant development.
The diverse potential applications are summarized below:
| Application Domain | Potential Use | Rationale |
| Pharmaceuticals | Antifungal, antibacterial, anticancer agents. researchgate.netajrconline.org | The imidazole core is a known pharmacophore. nih.gov |
| Materials Science | Components of ionic liquids, corrosion inhibitors. | Imidazole derivatives can possess unique electronic and self-assembly properties. |
| Agrochemicals | Fungicides, plant growth regulators. bohrium.com | Many heterocyclic compounds exhibit biological activity in plants and fungi. |
| Catalysis | Precursors for N-heterocyclic carbene (NHC) ligands. organic-chemistry.org | The imidazole ring is the core structure of NHC ligands used in catalysis. |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net Future research on the synthesis of this compound and other imidazole derivatives will need to incorporate these principles.
A key focus will be the use of environmentally benign solvents. Traditional organic solvents are often volatile and toxic. The exploration of greener alternatives, such as water, supercritical fluids, or bio-based solvents like ethyl lactate, is a critical area of research. nih.govresearchgate.net
The development of synthetic routes that utilize renewable starting materials is also a significant challenge and opportunity. As the chemical industry moves towards a more sustainable model, the ability to produce valuable compounds from bio-based feedstocks will be a key advantage.
Conclusion
Summary of Key Research Findings on 2-(1H-Imidazol-1-yl)ethyl Butanoate
A comprehensive review of the available scientific literature reveals a notable absence of specific research dedicated to this compound. There are no documented studies investigating its synthesis, detailed characterization, or potential applications. The information presented in this article regarding its synthesis and properties is therefore based on predictive analysis derived from the general principles of organic chemistry and the known behavior of related imidazole (B134444) and ester compounds. This lack of specific data highlights that this compound remains an uncharacterized compound in the scientific domain.
Broader Implications of Imidazole-Based Ester Research
Despite the lack of direct research on the title compound, the broader field of imidazole-based esters is an active area of investigation with significant implications, particularly in medicinal chemistry. Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties. The incorporation of an ester functionality can modulate a molecule's pharmacokinetic properties, such as its lipophilicity and ability to cross cell membranes.
Research into imidazole-based esters often focuses on their potential as prodrugs, where the ester group is designed to be cleaved in vivo to release an active pharmacological agent. Furthermore, the imidazole moiety itself can act as a key pharmacophore, interacting with biological targets. Therefore, the synthesis and evaluation of novel imidazole-based esters continue to be a promising strategy in the quest for new therapeutic agents. The exploration of compounds like this compound in the future could potentially uncover new chemical entities with valuable biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
